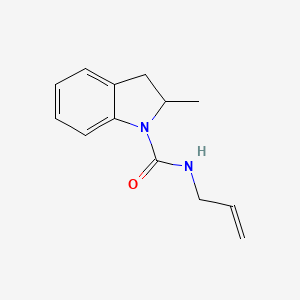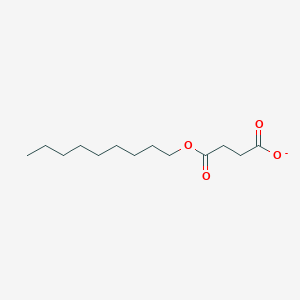![molecular formula C17H18ClN3O B14374523 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride CAS No. 90052-26-9](/img/structure/B14374523.png)
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is a complex organic compound that features both an indole and a pyridinium moiety The indole nucleus is a significant structure in medicinal chemistry due to its presence in various bioactive molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide to introduce the propyl chain.
Pyridinium Formation: The alkylated indole is reacted with pyridine to form the pyridinium salt. This step often requires the use of a strong base to facilitate the reaction.
Carbamoylation: Finally, the compound is carbamoylated using a suitable carbamoyl chloride to introduce the carbamoyl group.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindole derivatives.
Reduction: Reduction of the pyridinium ring can yield the corresponding piperidine derivative.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride involves its interaction with various molecular targets. The indole moiety can interact with multiple receptors and enzymes, modulating their activity. For example, it may bind to serotonin receptors, influencing neurotransmission. The pyridinium ring can participate in redox reactions, affecting cellular oxidative states.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridoxine (Vitamin B6): Contains a pyridine ring and is involved in numerous biochemical processes.
Serotonin: A neurotransmitter with an indole structure.
Uniqueness
3-Carbamoyl-1-[3-(1H-indol-3-YL)propyl]pyridin-1-ium chloride is unique due to the combination of the indole and pyridinium moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
90052-26-9 |
|---|---|
Formule moléculaire |
C17H18ClN3O |
Poids moléculaire |
315.8 g/mol |
Nom IUPAC |
1-[3-(1H-indol-3-yl)propyl]pyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C17H17N3O.ClH/c18-17(21)14-6-4-10-20(12-14)9-3-5-13-11-19-16-8-2-1-7-15(13)16;/h1-2,4,6-8,10-12,19H,3,5,9H2,(H-,18,21);1H |
Clé InChI |
SASZOJPFKSDOQA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CCC[N+]3=CC=CC(=C3)C(=O)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2R)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B14374440.png)
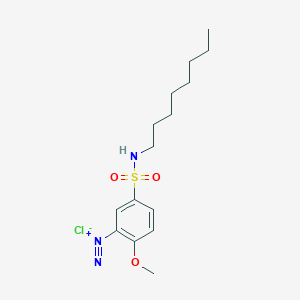
phosphanium bromide](/img/structure/B14374464.png)

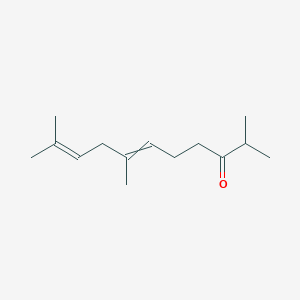
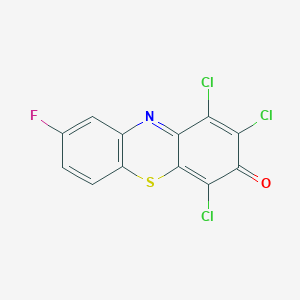
![1-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B14374476.png)
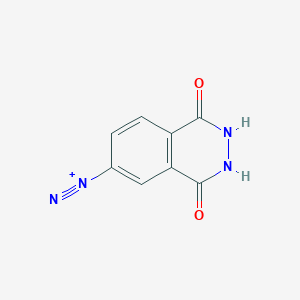

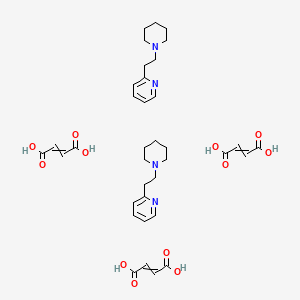
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
